Ethyl 5-formyl-1H-imidazole-4-carboxylate
Overview
Description
Ethyl 5-formyl-1H-imidazole-4-carboxylate (EFIC) is an important organic compound that has been extensively studied in recent years due to its versatile applications in the fields of medicine, biochemistry, and materials science. EFIC is a derivative of imidazole, a five-membered heterocyclic compound with a nitrogen atom in the ring. EFIC has a wide range of potential applications, including in the synthesis of pharmaceuticals and other bioactive compounds, as a catalyst in organic synthesis, and as an inhibitor of enzymes.
Scientific research applications
Molecular Structures and Hydrogen Bonding
Ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives have been studied for their unique molecular structures and hydrogen bonding patterns. For instance, ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate forms a chain structure through a combination of N-H...N and C-H...N hydrogen bonds (Costa et al., 2007). These molecular interactions are crucial in understanding the chemical properties and potential applications of these compounds.
Biosynthesis of Purine Nucleotides
Ethyl 5-formyl-1H-imidazole-4-carboxylate plays a role in the biosynthesis of purine nucleotides. It has been reported that derivatives of this compound can be converted into 5-amino-1-(2-pyridyl)-imidazole-4-carboxylic acid, a key intermediate in the biosynthesis of purine nucleotides (Cusack et al., 1980).
Formation of Imidazole Derivatives
The compound also plays a role in the formation of various imidazole derivatives. For example, dimerization of ethyl α-amino-α-cyanoacetate yields diethyl 5-aminoimidazole-2,4-dicarboxylate, highlighting the compound's reactivity in forming diverse imidazole-based structures (Robinson & Shaw, 1972).
Crystal Structure Analysis
The study of the crystal structures of ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives provides insights into their physical and chemical properties. The hydrolysis of related compounds has been investigated to understand their crystalline forms and the hydrogen bonding networks they form (Wu, Liu, & Ng, 2005).
Synthesis and Modification
Ethyl 5-formyl-1H-imidazole-4-carboxylate derivatives have been synthesized and modified for various applications. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate shows the versatility of this compound in creating different chemical structures (Shen Zheng-rong, 2007).
Role in Antifungal Agents
Some derivatives of ethyl 5-formyl-1H-imidazole-4-carboxylate have been explored for their antifungal properties. Research on compounds like 1-(1-indanyl)imidazole-5-carboxylates and 1-(1-tetralyl)imidazole-5-carboxylates, synthesized from similar chemical structures, indicates potential antifungal applications (Godefroi et al., 1967).
properties
IUPAC Name |
ethyl 5-formyl-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(3-10)8-4-9-6/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGPMFMANAJKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566904 | |
Record name | Ethyl 5-formyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-formyl-1H-imidazole-4-carboxylate | |
CAS RN |
137159-36-5 | |
Record name | Ethyl 5-formyl-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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